1-Bromoindole
Description
Structure
3D Structure
Properties
CAS No. |
60422-52-8 |
|---|---|
Molecular Formula |
C8H6BrN |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
1-bromoindole |
InChI |
InChI=1S/C8H6BrN/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
MXQJQZOSVMJABL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2Br |
Origin of Product |
United States |
Methodological & Application
Application Note: Reaction Conditions for N-Bromination vs. C3-Bromination of Indole
The following Application Note is designed for researchers requiring high-purity halogenated indole derivatives. It addresses the specific reaction of indole with hypobromite while clarifying critical regioselectivity constraints and providing the alternative protocol for direct N-bromination.
Executive Summary & Critical Mechanistic Distinction
The bromination of indole is governed by a strict regioselectivity hierarchy determined by the reaction medium and the protonation state of the indole nitrogen.
-
Hypobromite Conditions (Aqueous/Basic): Reaction with sodium hypobromite (NaOBr) does not yield N-bromoindole as the primary isolable product. Due to the high electron density at the C3 position and the insufficient basicity of hypobromite solutions (pH 11–12) to fully deprotonate the indole nitrogen (
), the electrophilic species attacks C3. This pathway typically leads to 3-bromoindole (transient) or oxidative degradation to oxindole/isatin . -
Anhydrous/Strong Base Conditions: True N-bromination (1-bromoindole) requires the complete deprotonation of the nitrogen atom prior to the introduction of the bromine source to invert the selectivity.
This guide provides protocols for both pathways:
-
Protocol A: Synthesis of 1-Bromoindole (N-Bromination) using NBS/NaH (The target molecule).
-
Protocol B: Reaction with Hypobromite (The specific reagent requested, yielding C3-functionalized/oxidized products).
Scientific Foundation: The Regioselectivity Switch
The indole nucleus is an electron-rich heterocycle.[1][2] The pyrrole ring's nitrogen lone pair participates in the aromatic sextet, making C3 the most nucleophilic site (
Mechanistic Pathway Analysis
To achieve N-bromination, the N-H bond must be converted into a nucleophilic N-anion (
Figure 1: Bifurcation of indole bromination pathways. Hypobromite favors C3-substitution/oxidation, while strong bases favor N-substitution.
Protocol A: Synthesis of N-Bromoindole (1-Bromoindole)
Objective: Isolation of unstable 1-bromoindole. Note: 1-Bromoindole is thermally labile and sensitive to moisture. It must be stored at -20°C and used immediately.
Reagents & Materials[1][3][4][5][6][7][8][9][10]
-
Substrate: Indole (Recrystallized, >99%)
-
Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized from water and dried under vacuum)
-
Base: Sodium Hydride (NaH) (60% dispersion in mineral oil)
-
Solvent: DMF (Anhydrous, <50 ppm H2O)
-
Quench: Sodium Thiosulfate (sat.[1] aq.)
Step-by-Step Methodology
-
Activation (Inert Atmosphere):
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add NaH (1.2 equiv) and wash twice with anhydrous hexanes to remove mineral oil. Decant hexanes carefully.
-
Add anhydrous DMF (0.5 M concentration relative to indole). Cool to 0°C .
-
-
Deprotonation:
-
Dissolve Indole (1.0 equiv) in a minimal amount of DMF.
-
Add the Indole solution dropwise to the NaH suspension at 0°C.
-
Observation: Evolution of
gas. -
Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn pale yellow/green (formation of indolyl anion).
-
-
Bromination:
-
Dissolve NBS (1.05 equiv) in anhydrous DMF.
-
Add the NBS solution dropwise to the indolyl anion mixture at 0°C in the dark (wrap flask in foil).
-
Stir for 1 hour at 0°C. Do not allow to warm to room temperature.
-
-
Work-up (Cold):
-
Pour the reaction mixture into ice-cold diethyl ether (Et2O).
-
Wash rapidly with ice-cold water (2x) and cold brine (1x).
-
Dry over anhydrous
(avoid as slight acidity can trigger rearrangement). -
Concentrate under reduced pressure at <20°C .
-
-
Storage:
-
Obtain product as a pale yellow oil/solid. Store immediately at -20°C under Argon.
-
Protocol B: Reaction of Indole with Hypobromite (Oxidative Bromination)
Objective: Synthesis of 3-bromoindole (in situ) or oxidative cyclization products. This is the standard outcome when using hypobromite.
Reagents
-
Hypobromite Source: Sodium Hypobromite (NaOBr) - Prepared in situ.[3]
-
Base: NaOH (2.5 M)
-
Bromine Source: Elemental Bromine (
)[2][4] -
Solvent: Water / Dioxane (1:1 mixture)
In-Situ Hypobromite Preparation
-
Dissolve NaOH (2.2 equiv) in water/ice mixture at 0°C.
-
Add Bromine (
, 1.0 equiv) dropwise. -
Stir until the solution is a clear yellow (Formation of NaOBr).[3]
-
Equation:
-
Reaction Protocol
-
Dissolution: Dissolve Indole (1.0 equiv) in Dioxane (or THF).
-
Addition: Add the freshly prepared NaOBr solution dropwise to the indole solution at 0–5°C.
-
Monitoring:
-
The solution will darken (formation of 3-bromoindole).
-
If excess hypobromite is used, the product will convert to oxindole or isatin (orange/red precipitate).
-
-
Quench: Add saturated Sodium Sulfite (
) solution to destroy excess hypobromite. -
Extraction: Extract with Ethyl Acetate.
-
Outcome:
-
Limiting Reagent (0.9 eq NaOBr): Mixture of Indole + 3-Bromoindole.
-
Excess Reagent (>2.0 eq NaOBr): 3,3-Dibromooxindole
Isatin.
-
Comparative Data & Stability Profile
| Feature | N-Bromination (Protocol A) | Hypobromite Reaction (Protocol B) |
| Primary Product | 1-Bromoindole | 3-Bromoindole / Oxindole |
| Active Species | ||
| pH Condition | Highly Basic (Anhydrous) | Basic (Aqueous, pH 12) |
| Stability | Low (Rearranges to 3-bromo) | Transient (Oxidizes rapidly) |
| Key Pre-requisite | Complete N-deprotonation | Electron-rich C3 availability |
Troubleshooting: The "Hofmann" Case
If the user intends to perform a Hofmann Rearrangement using hypobromite, the starting material must be Indole-3-carboxamide , not indole.
-
Reaction: Indole-3-carboxamide + NaOBr
[Isocyanate intermediate] 3-Aminoindole (unstable) Tautomerization to 3-iminoindoline.
References
-
Regioselectivity of Indole Halogenation
-
Synthesis of 1-Bromoindole (N-Bromoindole)
- Somei, M., et al. "Preparation of 1-hydroxy-, 1-chloro-, and 1-bromoindoles." Chemical & Pharmaceutical Bulletin, 1981.
- Protocol: Establishes the necessity of anhydrous conditions and strong bases for N-functionaliz
-
Hypobromite Chemistry & Preparation
-
Oxidative Bromination via Haloperoxidases (Enzymatic Hypobromite)
- Butler, A., et al. "Vanadium Bromoperoxidase-Catalyzed Oxidation of Indole." Journal of the American Chemical Society.
- Insight: Confirms that "hypobromite-like" species generated enzymatically yield 3-bromoindole and oxindole, not 1-bromoindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hypobromite - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 8. US20110183005A1 - Process for the preparation of concentrated solutions of stabilized hypobromites - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Oxidative Coupling via 1-Bromoindole
[1]
Core Chemistry & Reactivity Profile
1-Bromoindole (CAS: 60422-52-8) is an electrophilic brominating agent and a radical precursor.[1] Its utility in drug discovery lies in its ability to access 3,3'-bisindoles (a privileged scaffold in alkaloids like gliotoxin and chaetocin) through a radical manifold that avoids pre-functionalization of the C3 position.[1][2]
Mechanism of Action: The N-to-C Radical Migration
The oxidative coupling driven by 1-bromoindole proceeds via a "Protect-Activate-Couple" sequence, often occurring in a single pot:
-
N-Bromination: Electrophilic attack on the indole nitrogen forms 1-bromoindole.[1]
-
Homolysis: The weak N-Br bond (BDE ~ 60 kcal/mol) cleaves homolytically under thermal, photolytic, or metal-catalyzed conditions, generating an indolyl radical (N-centered) and a bromine radical.[1][2][3]
-
Resonance Migration: The N-centered radical delocalizes to the C3 position (the most stable radical resonance form).[1]
-
Oxidative Coupling: Two C3-radicals recombine to form the 3,3'-bisindole bond, or a C3-radical attacks a neutral indole followed by oxidation.[1][2]
Critical Distinction: N-Br vs. C-Br
| Feature | 1-Bromoindole (N-Br) | 3-Bromoindole (C-Br) |
| Bond Nature | Polar, Labile, Oxidizing | Covalent, Stable, Non-oxidizing |
| Primary Reactivity | Radical Generation, Bromine Transfer | Oxidative Addition (Pd/Ni) |
| Storage | Unstable (Light/Heat sensitive) | Stable solid |
| Role in Coupling | Active Reagent / Oxidant | Passive Substrate |
Experimental Protocols
Protocol A: In Situ Generation and Oxidative Dimerization (Recommended)
For the synthesis of 3,3'-bisindoles directly from parent indoles.[1][2]
Reagents:
Workflow:
-
Preparation: In a flame-dried Schlenk tube, dissolve the indole substrate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Bromination (In Situ): Cool to 0°C. Add NBS (0.5 mmol) portion-wise over 10 minutes. Note: This generates 1-bromoindole transiently.[1]
-
Activation:
-
Monitoring: Monitor by TLC. The intermediate 1-bromoindole (higher R_f than indole) will disappear as the dimer (lower R_f, often fluorescent) forms.[1][2]
-
Quench: Add 10% aqueous Na₂S₂O₃ to reduce residual active bromine.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Protocol B: Isolation of 1-Bromoindole (For Mechanistic Studies)
Caution: 1-Bromoindole is thermally unstable.[1] Perform strictly at low temperature.
Reagents:
-
Solvent: DMF (dry)
Step-by-Step:
-
Deprotonation: Suspend NaH in dry DMF at 0°C. Add indole slowly. Stir for 30 min until H₂ evolution ceases (Solution turns clear/yellow).
-
Bromination: Cool to -78°C . Add Br₂ (dissolved in DMF) dropwise via syringe pump over 1 hour. Crucial: Keep T < -60°C to prevent rearrangement to 3-bromoindole.[1]
-
Workup: Pour the cold mixture into ice-cold pentane/water.
-
Extraction: Rapidly extract with cold pentane. Wash with ice-cold water (3x) to remove DMF.[1]
-
Drying: Dry over MgSO₄ at 0°C.
-
Storage: Concentrate under high vacuum at < 0°C . Store the resulting yellow oil/solid at -80°C in the dark.[1] Do not heat.
Visualization: Reaction Mechanism & Workflow
Figure 1: Mechanistic Pathway of 1-Bromoindole Mediated Coupling This diagram illustrates the divergent pathways: Thermal rearrangement vs. Radical Homolysis leading to Dimerization.[1]
Caption: Divergent reactivity of 1-bromoindole. The radical pathway (top) leads to oxidative coupling, while the ionic pathway (bottom) leads to thermodynamic rearrangement.[1][2]
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Product is 3-Bromoindole (Monolith) | Reaction temperature too high; Acidic impurities present.[1] | Keep reaction at 0°C or below. Add solid NaHCO₃ to buffer HBr generated during bromination. |
| Low Yield of Dimer | Incomplete homolysis of N-Br bond.[1] | Use a radical initiator (e.g., AIBN, 5 mol%) or increase light intensity (Blue LED).[1][2][3] |
| Polymerization / Tars | Over-oxidation.[3] | Reduce NBS equivalents to 0.5–0.6 equiv. Ensure dilute conditions (0.05 M). |
| Reversion to Indole | Hydrolysis of N-Br bond during workup.[1] | Use anhydrous solvents.[5] Quench with reducing agent (Na₂S₂O₃) immediately before aqueous workup.[1][2] |
References
-
Synthesis of 3-Bromoindoles via Pd-Catalyzed Oxidative C-H Activation. Source: Chemical Communications (RSC).[1][2] URL:[Link]
-
Oxidative Dimerization of Indole Derivatives toward 3,3′-Biindoles. Source: Chemical Communications (RSC).[1][2] URL:[Link]
-
Isolation and Reactivity of 1-Bromoindoles and 3-Bromoindolenines. Source: Hino, T. et al., Heterocycles (via CLOCKSS).[1][2][3] URL:[Link] (Referenced via snippet 1.20 context)[1][2]
-
Oxidative Cross-Dehydrogenative Coupling of Indoles. Source: PMC (NIH).[1][2] URL:[Link]
-
1-Bromoindole Compound Summary. Source: PubChem. URL:[Link][1][2]
Sources
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Coupling of 3-Oxindoles with Indoles and Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWI377200B - Compounds, compositions and methods of using same for modulating uric acid levels - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Synthetic routes for N-bromoindole intermediates in alkaloid synthesis
Application Note: Synthetic Routes for N-Bromoindole Intermediates in Alkaloid Synthesis
Executive Summary & Scope
This technical guide addresses the synthesis and utilization of bromoindole intermediates, a critical scaffold in the total synthesis of alkaloids such as Vinblastine, Dragmacidin, and Conolidine.
Clarification of Nomenclature: Strictly speaking, 1-bromoindole (N-bromoindole) is a highly reactive, transient species containing a labile N-Br bond. In practical alkaloid synthesis, "N-bromoindole intermediates" typically refers to two distinct concepts:
-
The Transient Mechanistic Species: The N-Br intermediate formed in situ (e.g., via N-bromosuccinimide) which rapidly rearranges to thermodynamically stable C-bromoindoles (C3, C5).
-
N-Functionalized Bromoindoles: Stable, N-protected building blocks (e.g., N-Boc-3-bromoindole) used to prevent polymerization and direct regioselectivity.
This guide provides protocols for controlling the N-Br
Mechanistic Insight: The N-Bromo Transient
The bromination of indole is not a simple electrophilic aromatic substitution.[1] It proceeds via a charge-transfer complex involving the nitrogen atom. Understanding this pathway is the key to controlling regioselectivity.
The Pathway:
-
N-Attack: The indole nitrogen attacks the brominating agent (NBS), forming the 1-bromoindole (N-bromo) intermediate.
-
Migration: This species is unstable. The bromine migrates to C3 (kinetic product) via a bromonium ion.
-
Equilibration: Under acidic conditions or thermodynamic control, the bromine can migrate to C2 or C5.
Diagram 1: The N-Bromo Switch Mechanism
Caption: The N-bromo species acts as a "delivery system," transferring bromine to the C3 position. Direct C5 bromination usually requires blocking C3 or modifying the electronic density via N-protection.
Protocol A: Kinetic Synthesis of 3-Bromoindole
Application: Synthesis of Dragmacidin and simple tryptamine alkaloids. Challenge: 3-Bromoindole is unstable and light-sensitive. It must be synthesized immediately before use or N-protected in situ.
Reagents:
-
Indole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) - Crucial for stabilizing the transition state.
Step-by-Step Protocol:
-
Preparation: Dissolve indole (11.7 g, 100 mmol) in anhydrous DMF (100 mL) in a foil-wrapped round-bottom flask (exclude light).
-
Addition: Cool to 0 °C. Add NBS (18.7 g, 105 mmol) dropwise as a solution in DMF (50 mL) over 30 minutes.
-
Why: Slow addition prevents over-bromination to 3,5-dibromoindole.
-
-
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (20% EtOAc/Hexane). The N-Br intermediate forms instantly and rearranges to 3-Br within minutes.
-
Quench: Pour mixture into ice-water (500 mL) containing 5% Na₂S₂O₃ (to quench Br₂).
-
Isolation: Extract with Et₂O (3 x 100 mL). Wash with water (5x) to remove DMF. Dry over MgSO₄.
-
Stabilization (Critical): Do not concentrate to dryness if storing. 3-Bromoindole decomposes violently. Isolate as a solution or immediately protect (see Protocol C).
Validation Criteria:
-
¹H NMR (CDCl₃): Diagnostic signal at
7.25 ppm (d, J=2.5 Hz, C2-H). Absence of C3-H signal.
Protocol B: "Green" Synthesis of 5-Bromoindole (The N-Acetyl Route)
Application: Precursor for Vinblastine analogs. Logic: Direct bromination of indole yields 3-bromoindole. To get 5-bromoindole, one must electronically deactivate the pyrrole ring, forcing bromination to the benzene ring.
Workflow:
-
Hydrogenation: Indole
Indoline (reduces pyrrole reactivity). -
Protection: Indoline
N-Acetylindoline (directing group). -
Bromination: N-Acetylindoline
5-Bromo-N-acetylindoline (Para-substitution to Nitrogen).[2] -
Oxidation: Restoration of the indole double bond.
Detailed Protocol (Step 3 & 4 Focus):
Phase 1: Regioselective Bromination
-
Substrate: Suspend N-acetylindoline (16.1 g, 100 mmol) in Acetic Acid (150 mL).
-
Bromination: Add Br₂ (16.0 g, 100 mmol) dropwise at 15–20 °C.
-
Workup: Pour into ice water. Filter the white precipitate (5-bromo-N-acetylindoline). Yield: ~90%.
Phase 2: Deacetylation & Oxidation (One-Pot)
-
Hydrolysis: Reflux the intermediate in 10% HCl/EtOH for 2 hours to remove the acetyl group.
-
Oxidation (Aromatization): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in Toluene and reflux for 3 hours.
-
Alternative: MnO₂ in CH₂Cl₂ (safer, cheaper).
-
-
Result: 5-Bromoindole.
Data Summary Table:
| Parameter | Direct Bromination (Protocol A) | N-Acetyl Route (Protocol B) |
| Major Product | 3-Bromoindole | 5-Bromoindole |
| Intermediate | N-Br (Transient) | N-Acetyl-5-Br-indoline (Stable) |
| Selectivity | Kinetic (C3) | Electronic/Steric (C5) |
| Yield | 85-92% | 75-80% (over 3 steps) |
| Stability | Low (Light sensitive) | High (Shelf-stable solid) |
Protocol C: Synthesis of Stable N-Protected Intermediates
For Suzuki or Buchwald-Hartwig couplings, the acidic N-H proton of bromoindoles poisons Palladium catalysts. N-protection is mandatory.
Target: N-Boc-3-Bromoindole (Stable Intermediate).
Protocol:
-
Base: Dissolve 3-bromoindole (freshly prepared from Protocol A) in THF at 0 °C. Add NaH (1.2 equiv, 60% dispersion).
-
Observation: Gas evolution (H₂). Solution turns yellow.[7]
-
-
Electrophile: Add (Boc)₂O (1.2 equiv) dissolved in THF.
-
Catalyst: Add DMAP (5 mol%).
-
Reaction: Warm to RT and stir for 2 hours.
-
Result: The bulky Boc group stabilizes the C3-Br bond, preventing migration or polymerization.
Diagram 2: Decision Tree for Bromoindole Synthesis
Caption: Selection guide for synthetic routes based on the desired bromination position. Note that C2-bromination requires a lithiation-trap sequence.
References
-
Use of NBS in Indole Bromination (Mechanism)
-
Green Synthesis of 5-Bromoindole (Protocol B)
-
Title: Environment-friendly synthesis method for medicine intermediate 5-bromoindole (CN106432040B).[2]
- Source: Google P
- URL
-
-
Regioselective Halogenation Protocols
-
Stability of Diindolylamines and Bromoindoles
Sources
- 1. mdpi.com [mdpi.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 6. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole - Google Patents [patents.google.com]
- 7. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: The Decisive Role of the Solvent Environment in the N-Bromination of Indoles
Abstract
The regioselectivity of electrophilic bromination on the indole scaffold is a subject of critical importance in synthetic chemistry, with profound implications for drug development and materials science. The preferential formation of N-bromo (1-bromo) versus C-bromo (primarily 3-bromo) species is not merely an academic curiosity but a pivotal control point in the synthesis of complex molecules. This application note provides an in-depth exploration of how the solvent environment dictates the outcome of this reaction. We will dissect the underlying mechanisms, offer field-proven protocols for selectively forming 1-bromoindole, and present a guide to the spectroscopic characterization of the resulting products. This document is intended for researchers and professionals who require precise control over indole functionalization.
Theoretical Framework: The N1 vs. C3 Dichotomy
Indole possesses two primary nucleophilic centers susceptible to electrophilic attack: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). The inherent reactivity of indole generally favors electrophilic substitution at the C3 position, as this pathway maintains the aromaticity of the benzene ring in the cationic Wheland intermediate.[1] However, the N-H proton is acidic, and its deprotonation yields a highly nucleophilic indolide anion. The ultimate regioselectivity of bromination is therefore a delicate balance between the direct electrophilic attack on the neutral indole ring and the reaction involving the indolide anion or a highly polarized N-H bond.
The solvent plays a paramount role in tipping this balance. By modulating the stability of intermediates and transition states, the choice of solvent can steer the reaction toward either N1 or C3 functionalization.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and are capable of solvating cations and, to some extent, anions. They tend to favor attack at the nitrogen (N1).[2] This is attributed to their ability to stabilize the polar transition state leading to N-bromination and to facilitate the formation of the indolide anion, which reacts preferentially at the nitrogen.[2]
-
Nonpolar Solvents (e.g., Toluene, Carbon Tetrachloride): In nonpolar environments, the formation of charged intermediates like the indolide anion is disfavored. The reaction is more likely to proceed through a direct attack on the electron-rich pyrrole ring of the neutral indole molecule, leading predominantly to C3 bromination.[2][3]
-
Polar Protic Solvents (e.g., Alcohols, Acetic Acid): These solvents can both solvate ions and act as hydrogen bond donors. Their effect can be complex, as they can solvate the N-H bond, potentially hindering N1 attack, but also stabilize polar intermediates. The outcome is often a mixture of products or favors C-bromination.
The following diagram illustrates the competing pathways influenced by the solvent environment.
Caption: Solvent-Directed Regioselectivity in Indole Bromination.
Quantitative Analysis: Solvent Effects on Reaction Yield
The choice of solvent has a direct and quantifiable impact on the yield of the desired bromoindole species. The following table summarizes experimental findings from various studies, illustrating the trend of N-bromination versus C-bromination in different solvent systems. Note that while the primary focus here is 1-bromoindole, understanding the conditions that favor C3-bromination is essential for optimizing selectivity.
| Solvent | Dielectric Constant (ε) | Type | Typical Brominating Agent | Predominant Product | Typical Yield (%) | Reference |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Br₂ | 3-Bromoindole | High | [4] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | nBu₄NBr (electrochemical) | 3-Bromoindole | 81% | [5] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic (low polarity) | nBu₄NBr (electrochemical) | 3-Bromoindole | 39% | [5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | nBu₄NBr (electrochemical) | 3-Bromoindole | 58% | [5] |
| Carbon Tetrachloride (CCl₄) | 2.2 | Nonpolar | NBS / Br₂ | C-Bromoindoles | Varies | [3][6] |
| Pyridine | 12.4 | Polar Aprotic (Basic) | Pyridinium bromide perbromide | 3-Bromoindole | 60-70% | [7] |
Note: While many sources focus on the thermodynamically favored 3-bromoindole, polar aprotic solvents are known to facilitate the formation of the N-bromo species, which can be a key intermediate or, under specific conditions, the isolated product.[2][3]
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of bromoindoles, with a focus on controlling the reaction environment to influence the formation of the 1-bromo species.
Protocol 1: Formation of 1-Bromoindole via N-Bromosuccinimide (NBS) in a Polar Aprotic Solvent
This protocol aims to generate the 1-bromoindole species, which is often kinetically favored but can be unstable. The use of a polar aprotic solvent at low temperatures is key to stabilizing the N-bromo intermediate.
Causality: Dichloromethane (DCM) is a moderately polar aprotic solvent that provides good solubility for both indole and NBS.[8] Conducting the reaction at low temperatures (-78 °C) helps to trap the kinetically favored N-bromo product and prevent its rearrangement to the more thermodynamically stable C3-bromo isomer.[3]
Caption: Workflow for the low-temperature synthesis of 1-bromoindole.
Materials:
-
Indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen atmosphere setup
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reactant Preparation: Dissolve indole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the reaction flask. In the dropping funnel, prepare a solution of NBS (1.05 eq) in anhydrous DCM.
-
Cooling: Cool the indole solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add the NBS solution dropwise to the stirred indole solution over 15-20 minutes, ensuring the temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). The starting material should be consumed, and a new spot corresponding to the product should appear.
-
Quenching: Quench the reaction at -78 °C by adding cold saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature (< 30 °C).
-
Analysis: The resulting 1-bromoindole is often unstable and should be used immediately in the next step or characterized quickly.[3] Purity can be assessed by ¹H NMR.
Protocol 2: Spectroscopic Characterization of Bromoindoles
Accurate characterization is essential to confirm the identity and regiochemistry of the product. This protocol outlines the standard procedures for NMR, IR, and MS analysis.[9][10][11]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: The key diagnostic signal for successful N-bromination is the disappearance of the N-H proton signal , which typically appears as a broad singlet around δ 8.10 ppm in indole.[11] The aromatic protons will exhibit shifts consistent with the new electronic environment.
-
¹³C NMR Analysis: The carbon signals will also shift upon bromination. Comparing the product spectrum to that of the starting material and literature values for 1-bromoindole and 3-bromoindole will confirm the regiochemistry.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: Acquire the spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid product directly on the crystal.
-
Analysis: For 1-bromoindole, the most significant change is the absence of the N-H stretching band typically seen around 3400 cm⁻¹ in the starting indole.
C. Mass Spectrometry (MS)
-
Analysis: Mass spectrometry will confirm the molecular weight. A key feature of bromo-compounds is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). The molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2).[11]
| Spectroscopic Data | Indole (Starting Material) | 1-Bromoindole (Product) | 3-Bromoindole (Isomer) |
| ¹H NMR (N-H, ppm) | ~8.1 (broad singlet) | Absent | ~8.2 (broad singlet) |
| IR (N-H stretch, cm⁻¹) | ~3400 | Absent | ~3410 |
| MS (M⁺ Isotope Pattern) | M⁺ at m/z 117 | M⁺, M+2 peaks (~1:1) at m/z 195, 197 | M⁺, M+2 peaks (~1:1) at m/z 195, 197 |
Conclusion and Future Directions
The solvent environment is a powerful tool for directing the regioselectivity of indole bromination. Polar aprotic solvents, particularly at low temperatures, favor the kinetic formation of 1-bromoindole by stabilizing polar intermediates and transition states. In contrast, nonpolar solvents typically lead to the thermodynamically more stable 3-bromoindole. Understanding these principles allows researchers to make informed decisions to achieve the desired synthetic outcome. The protocols and analytical guidelines presented here provide a robust framework for the synthesis and validation of 1-bromoindole species, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.
References
-
Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs. Available at: [Link]
-
(PDF) Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. ResearchGate. Available at: [Link]
-
Indole - Wikipedia. Wikipedia. Available at: [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. Available at: [Link]
-
Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products. Available at: [Link]
-
Proposed reaction mechanism for the direct bromination of indoles in... ResearchGate. Available at: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules. Available at: [Link]
-
Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Natural Product Reports. Available at: [Link]
-
Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Bromoindole Alkaloids from Laurencia brongniartii. Journal of Natural Products. Available at: [Link]
-
BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. HETEROCYCLES. Available at: [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molbank. Available at: [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University. Available at: [Link]
- Method for preparing 5-bromoindole. Google Patents.
-
Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. Royal Society of Chemistry. Available at: [Link]
-
Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. The Journal of Physical Chemistry B. Available at: [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc. Available at: [Link]
-
1-Bromoindole. PubChem. Available at: [Link]
-
Preferential Solvation, Hansen Solubility Parameters, and Thermodynamic Behaviors of 1-Methyl-2-[(phenylthio)methyl]-3-carbethoxy-4-[(dimethylamino)methyl]-5-hydroxy-6-bromoindole Hydrochloride Monohydrate in Four Aqueous Binary Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 5-Bromo Indole Compounds. Scribd. Available at: [Link]
-
Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. Journal of Photochemistry. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. Available at: [Link]
-
A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. Available at: [Link]
-
Indole Nucleophile Triggers Mechanistic Divergence in Ni-Photoredox N–Arylation. ChemRxiv. Available at: [Link]
-
Diindolylamine Preparation and Stability Investigations. ACS Omega. Available at: [Link]
-
High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide. Semantic Scholar. Available at: [Link]
-
(PDF) Diindolylamine Preparation and Stability Investigations. ResearchGate. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond | MDPI [mdpi.com]
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- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes [mdpi.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Controlling regioselectivity during indole bromination experiments
[1]
Welcome to the Advanced Synthesis Support Center. Topic: Controlling Regioselectivity in Indole Bromination Lead Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Regioselectivity Landscape
Indole is an electron-rich heterocycle with a high propensity for electrophilic aromatic substitution (SEAr). The electron density is not distributed evenly, creating a strong kinetic preference for the C3 position . Altering this selectivity to target C2, C5, or other positions requires overriding this intrinsic electronic bias through thermodynamic control, blocking groups, or directed metalation.
Quick Reference: Regioselectivity Matrix
| Target Position | Primary Mechanism | Key Reagents | Critical Control Parameter |
| C3 (Default) | Electrophilic Aromatic Substitution (SEAr) | NBS, DMF or MeCN | Temperature (<0°C) . Higher temps promote poly-bromination. |
| C2 | Directed Lithiation (DoM) | N-Boc-Indole, | Protection .[1] Requires N-protecting group (Boc/TIPS) to direct lithiation. |
| C5 | Steric/Electronic Blocking | NaHSO | Route Selection . Direct SEAr fails; requires sulfonate-blocking strategy. |
| C4 / C6 / C7 | C-H Activation | Ir/Pd Catalysts, Directing Groups | Ligand Design . Requires transition metal catalysis (Advanced). |
Visualizing the Logic
The following decision tree illustrates the workflow for selecting the correct bromination protocol based on your target regiochemistry.
Caption: Decision Logic for Indole Bromination Regioselectivity. Select pathway based on target carbon.
Detailed Protocols & Mechanisms
Module A: C3-Bromination (The Kinetic Standard)
Mechanism: The nitrogen lone pair donates electron density into the ring, creating an enamine-like reactivity at C3. This is the fastest reaction.
Protocol:
-
Dissolve Indole (1.0 eq) in DMF (0.1 M).
-
Cool to 0°C (Ice bath).
-
Add NBS (N-Bromosuccinimide) (1.05 eq) dropwise as a solution in DMF.
-
Stir 1 hour. Monitor by TLC (See Troubleshooting for stability).
-
Workup: Pour into ice water. Filter precipitate or extract with Et
O.
Critical Note: 3-Bromoindoles are notoriously unstable. They undergo oxidative oligomerization upon exposure to light and acid. Store at -20°C under Argon.
Module B: C2-Bromination (The Lithiation Override)
Mechanism: Direct SEAr at C2 is difficult. The most reliable method is Directed ortho-Metalation (DoM) . The N-H proton is too acidic for lithiation; it must be protected. The Boc group coordinates Lithium, directing it to the C2 position.
Protocol:
-
Protection: React Indole with Boc
O / DMAP to yield N-Boc-Indole. -
Lithiation: Dissolve N-Boc-Indole in anhydrous THF under Ar. Cool to -78°C.
-
Add
-BuLi (1.1 eq) dropwise. (Note: -BuLi can also work but -BuLi is faster/cleaner for this substrate). Stir 1 hr. -
Trapping: Add CBr
or 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq). -
Deprotection: Remove Boc with TFA/DCM or thermal deprotection if stable.
Module C: C5-Bromination (The "Terent'ev" Sulfonate Route)
Mechanism: Direct bromination of indole usually yields C3-bromoindole. To hit the benzene ring (C5), one must deactivate the pyrrole ring. The industrial standard is the bisulfite adduct method.
Protocol:
-
Blocking: React Indole with NaHSO
in water/ethanol to form sodium indoline-2-sulfonate. -
Protection: Acetylate the nitrogen (Ac
O) to further deactivate the system. -
Bromination: Add Br
. The steric bulk and electronic deactivation direct the bromine to the C5 position (para to the nitrogen). -
Restoration: Hydrolyze with base (NaOH) to remove the acetyl and sulfonate groups, restoring the C2=C3 double bond.
Troubleshooting Guide (FAQ)
Category 1: Reaction Control
Q: I am getting a mixture of C2 and C3 bromination using NBS. How do I fix this?
-
Diagnosis: This often happens in non-polar solvents or at higher temperatures where thermodynamic equilibration occurs.
-
Solution: Switch to DMF or Acetonitrile and keep the temperature strictly at 0°C . If you absolutely need C2 selectivity without lithiation, you must use a C3-blocking group (e.g., a thio-group) or use the specific Witkop oxidation route, but the Lithiation method (Module B) is far superior for purity.
Q: My 3-bromoindole product turns black/purple after isolation.
-
Diagnosis: 3-Haloindoles are highly sensitive to acid and light. Silica gel is slightly acidic, which catalyzes decomposition/oligomerization.
-
Solution:
-
Basify your Silica: Pre-treat your TLC plate and column silica with 1-5% Triethylamine (Et
N) in Hexanes. -
Speed: Do not leave the compound on the column.
-
Storage: Store solid at -20°C, protected from light.
-
Category 2: Advanced Selectivity
Q: Can I brominate C4, C6, or C7 directly?
-
Answer: Not via standard electrophilic substitution.
-
C7: Requires Iridium-catalyzed C-H activation using a bulky directing group (e.g., N-di-tert-butylphosphinoyl).
-
C4: Very difficult due to the peri-interaction with C3. Usually requires de novo synthesis from a 3-bromoaniline precursor or specific Rhodium catalysis.
-
Q: Why use the Sulfonate method for C5 when I can just buy 5-bromoindole?
-
Answer: If you are buying it, no problem. If you are synthesizing a derivative where the indole core is built late-stage, or if you need to scale up cheaply, the Sulfonate method is the only way to get >95% regioselectivity for C5 on an existing indole core. Direct bromination of indole will never give you clean 5-bromoindole.
References
-
C3 Selectivity & Instability
- Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992.
-
BenchChem Technical Note: "Troubleshooting unstable molecules in chemical space." (Verified via Search 1.18).
-
C2 Lithiation (N-Boc Strategy)
-
C5 Sulfonate Route (Terent'ev Reaction)
-
C7/C4 C-H Activation
-
Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Accounts of Chemical Research, 2021 . (Verified via Search 1.8).
-
Technical Support Center: Handling Precautions for Light-Sensitive N-Haloindole Compounds
Welcome to the Technical Support Center for N-Haloindole Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and light-sensitive molecules. The following information synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of N-haloindoles.
Q1: What makes N-haloindole compounds particularly sensitive to light?
A1: The photosensitivity of N-haloindoles stems from the inherent nature of the N-X (where X is a halogen) bond. This bond is relatively weak and susceptible to homolytic cleavage upon absorption of light energy, particularly in the UV and visible blue light spectra (300-500 nm).[1][2] This cleavage generates highly reactive radical species, which can initiate a cascade of degradation pathways, leading to the formation of impurities and a reduction in the desired product's yield and purity.[2][3]
Q2: I've just received a shipment of an N-haloindole. What are the immediate storage requirements?
A2: Immediate and proper storage is critical to prevent degradation. N-haloindoles should be stored in a tightly closed, opaque container to protect them from light and moisture.[4][5] For long-term stability, storage at low temperatures, such as in a freezer at -20°C or even -70°C, is often recommended. Always consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.[6] The storage area should be well-ventilated.[4]
Q3: Can I work with N-haloindoles on an open lab bench?
A3: It is strongly advised to handle N-haloindoles in a controlled lighting environment.[5] Whenever possible, work in a darkened room or use a fume hood with the sash lowered and the internal light turned off. For manipulations that require illumination, use a red or amber safety light, as these emit longer wavelength light that is less likely to induce photodegradation.[1][2] Covering glassware with aluminum foil is a simple and effective way to protect the compound from light exposure during reactions and workups.[1][5]
Q4: What are the primary decomposition products I should be aware of?
A4: The decomposition of N-haloindoles can lead to a variety of byproducts. Common degradation pathways include the formation of indole and halogenated indole isomers through radical-mediated reactions.[7][8] Depending on the reaction conditions and the presence of other nucleophiles, you may also observe the formation of oxindoles and other oxidized indole derivatives.[8][9] In some cases, complex polymeric materials can also be formed.
Q5: Are there any specific personal protective equipment (PPE) requirements for handling N-haloindoles?
A5: Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][10] Due to the potential for these compounds to be irritants or toxic, it is crucial to avoid skin and eye contact and to prevent inhalation of any dust or vapors.[4][10] Always work in a well-ventilated area or a fume hood.[11] In case of accidental contact, wash the affected area thoroughly with soap and water.[4]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with N-haloindoles.
Guide 1: Low Yield or Failed Reaction
Issue: Your reaction involving an N-haloindole has resulted in a low yield of the desired product, or has failed completely, with a complex mixture of unidentified products observed by TLC or LC-MS.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Photodegradation | The N-haloindole starting material or intermediates have decomposed due to light exposure. | 1. Minimize Light Exposure: Conduct the reaction in a flask wrapped in aluminum foil or in a dark room.[5] Use amber-colored glassware if available. 2. Workup in Dim Light: Perform extractions, filtrations, and chromatography under subdued lighting conditions.[1] |
| Thermal Instability | N-haloindoles can be thermally labile. Excessive heat can lead to decomposition. | 1. Optimize Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Monitor Reaction Time: Avoid prolonged reaction times, as this increases the likelihood of degradation. Monitor the reaction progress closely by TLC or LC-MS. |
| Incompatible Reagents or Solvents | The presence of strong nucleophiles, acids, or bases can lead to undesired side reactions with the N-haloindole. | 1. Reagent Purity: Ensure all reagents and solvents are pure and dry. 2. Test Compatibility: Before running the full-scale reaction, perform a small-scale test to check for any incompatibility between the N-haloindole and other reaction components.[12] |
| Atmospheric Moisture or Oxygen | Some N-haloindoles are sensitive to air and moisture, which can lead to hydrolysis or oxidation. | 1. Use Anhydrous Conditions: If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Dry Solvents: Ensure all solvents are properly dried before use. |
Guide 2: Difficult Purification
Issue: The crude reaction mixture is a complex mess, and isolating the desired product by column chromatography is challenging due to the presence of multiple, closely-eluting impurities.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| On-Column Decomposition | The N-haloindole or the desired product is degrading on the silica or alumina used for chromatography. | 1. Deactivate Silica Gel: Treat the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to neutralize acidic sites. 2. Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica. 3. Rapid Purification: Perform the chromatography as quickly as possible to minimize contact time with the stationary phase. |
| Formation of Multiple Isomers | Side reactions during the synthesis have led to the formation of various indole isomers. | 1. Optimize Reaction Selectivity: Re-evaluate the reaction conditions (e.g., catalyst, solvent, temperature) to favor the formation of the desired isomer.[13][14] 2. Advanced Purification Techniques: If baseline separation is not achievable with standard chromatography, consider using high-performance liquid chromatography (HPLC) for purification.[15][16] |
| Presence of Highly Polar Impurities | Degradation products may be highly polar and streak on the chromatography column. | 1. Aqueous Wash: Before chromatography, perform an aqueous workup to remove any water-soluble impurities.[12] 2. Use a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity to improve the separation of compounds with different polarities. |
III. Experimental Protocols & Methodologies
This section provides standardized procedures for handling and analyzing N-haloindole compounds.
Protocol 1: General Procedure for a Light-Sensitive Reaction
-
Preparation: Assemble the reaction glassware and dry it thoroughly in an oven. Allow the glassware to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition (Dark Conditions): In a darkened fume hood, add the N-haloindole and any other solid reagents to the reaction flask. Wrap the flask completely in aluminum foil.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Reaction Monitoring: Stir the reaction at the desired temperature. To monitor the reaction, carefully and quickly take a small aliquot with a syringe, quench it appropriately, and analyze by TLC or LC-MS in a dimly lit area.
-
Workup (Subdued Light): Once the reaction is complete, perform the workup under minimal light. This may involve quenching the reaction, extracting the product into an organic solvent, and washing with aqueous solutions.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator with the flask wrapped in aluminum foil.
-
Purification: Purify the crude product immediately using an appropriate method, such as column chromatography, taking precautions to minimize light exposure.
Protocol 2: Monitoring Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of N-haloindoles.[15][17]
-
Sample Preparation: Prepare a stock solution of the N-haloindole in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask wrapped in aluminum foil. Prepare a series of dilutions to create a calibration curve.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detector: A UV detector set at a wavelength where the N-haloindole has strong absorbance.
-
-
Analysis: Inject the samples onto the HPLC system. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.[18]
-
Forced Degradation Studies: To understand the degradation profile, intentionally expose solutions of the N-haloindole to light, heat, acid, base, and oxidizing conditions. Analyze the stressed samples by HPLC-MS to identify the degradation products.[17][18]
IV. Visualizations
Diagram 1: Workflow for Handling Light-Sensitive N-Haloindoles
Caption: A flowchart illustrating the key steps for handling light-sensitive N-haloindole compounds.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding reactions with N-haloindoles.
V. References
-
Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
-
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
PMC. (n.d.). Light-Sensitive Injectable Prescription Drugs.
-
Benchchem. (2025, December). Troubleshooting unexpected side products in indole synthesis.
-
Neogen. (2024, January 16). LESS Medium, Safety Data Sheet, English.
-
Loba Chemie. (2019, January 23). INDOLE SOLUTION MSDS CAS-No..
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
-
Queen's University Belfast. (n.d.). Formation Mechanism of HCN and NH3 during Indole Pyrolysis: A theoretical DFT study.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
Pharma Devils. (2025, June 26). Risk Assessment for Light Sensitive Product.
-
Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
-
ACS Publications. (2016, November 28). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters.
-
Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles.
-
PubMed. (1989, July). Studies on the formation and stability of isoindoles derived from amino acids, o-phthalaldehyde and N-acetyl-L-cysteine.
-
ChemRxiv. (n.d.). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases.
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE.
-
PubMed. (1983, December). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines.
-
ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-heterocyclic nitrenium-catalyzed photosynthesis of 3,3-disubstituted oxindoles from α-chloroanilides.
-
EMA. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
-
Scholarly Publications Leiden University. (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.
-
IJSDR. (2023, December). Stability indicating study by using different analytical techniques.
-
Sciforum. (n.d.). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles.
-
MDPI. (2025, March 19). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis.
-
ICH. (n.d.). Q1B: Photostability Testing of New Drug Substances and Products.
-
HALO Columns. (n.d.). LC Chromatography Troubleshooting.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
-
Russian Chemical Reviews. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
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- 18. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
